Odorranain-P1b is sourced from the skin secretions of Odorrana frogs, which are known for their rich diversity of bioactive peptides. These amphibians have evolved to produce a variety of antimicrobial peptides as a defense mechanism against pathogens in their environment. The classification of Odorranain-P1b falls within the broader category of antimicrobial peptides, characterized by their positive charge and amphipathic structure, which facilitate interaction with microbial membranes.
The synthesis of Odorranain-P1b can be achieved through solid-phase peptide synthesis techniques. The standard Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where the peptide chain is assembled stepwise on a resin support. Key steps in the synthesis include:
This method allows for the precise control of peptide length and composition, essential for studying structure-function relationships.
The molecular structure of Odorranain-P1b reveals an amphipathic configuration, which is critical for its antimicrobial activity. Typically, such peptides possess a hydrophobic face that interacts with lipid membranes and a hydrophilic face that stabilizes interactions in aqueous environments.
Key structural features include:
Data regarding specific amino acid sequences and structural configurations can be obtained through techniques such as nuclear magnetic resonance spectroscopy or circular dichroism spectroscopy.
The primary chemical reactions involved in the functionality of Odorranain-P1b include:
These reactions are crucial for understanding how Odorranain-P1b exerts its antimicrobial effects against various pathogens.
The mechanism by which Odorranain-P1b exerts its antimicrobial activity involves several steps:
Experimental data supporting this mechanism can be obtained through assays measuring cell viability before and after exposure to the peptide.
Odorranain-P1b exhibits several key physical and chemical properties:
Analyses such as mass spectrometry or chromatographic techniques can provide quantitative data on these properties.
Odorranain-P1b has potential applications in various scientific fields:
The exploration of Odorranain-P1b continues to expand our understanding of antimicrobial peptides and their applications in medicine and biotechnology.
The evolution of Odorranain-P1b is tied to the adaptive radiation of Odorrana species across diverse ecological niches in Northeast Asia. Comparative transcriptomic studies reveal that AMP diversity correlates with habitat variability: species inhabiting broader ecological ranges (e.g., Pelophylax nigromaculatus) express more AMP families than those with restricted habitats (e.g., Rana dybowskii) [9]. This suggests that microbial pressure drives AMP diversification. Odorranain-P1b belongs to the "brevinin" superfamily (Pfam ID: PF03032), a group defined by a conserved cysteine-stabilized α-helical/β-sheet scaffold [4] [6]. Phylogenetically, brevinin-like peptides originated in the common ancestor of Ranidae frogs, with Odorrana lineages exhibiting accelerated gene duplication events. This expansion generated paralogs like Odorranain-P1b, enabling functional specialization against region-specific pathogens [7] [9].
Table 1: Amphibian AMP Diversity Across Ecological Niches
Frog Species | Habitat Range | AMP Families | Key AMP Classes |
---|---|---|---|
Rana dybowskii | Restricted (NE Asia) | 7–9 | Brevinin, Temporin |
Rana amurensis | Palearctic | 10–12 | Nigrocin, Ranatuerin |
Pelophylax nigromaculatus | Broad (Asia-wide) | 12–14 | Odorranain, Esculentin |
Negative selection dominates the evolution of mature Odorranain-P1b (dN/dS < 1), preserving residues critical for membrane disruption (e.g., C-terminal disulfide bonds and cationic patches). In contrast, its signal peptide region evolves neutrally, reflecting relaxed functional constraints [7] [9]. This evolutionary strategy balances innovation in antimicrobial activity with conserved biosynthetic processing.
Odorranain-P1b is encoded by a gene cluster localized to a high-GC genomic region in Odorrana margaretae. The precursor gene (UniProt: E1B259) comprises three exons:
Biosynthesis involves ribosomal translation of a prepropeptide, followed by proteolytic cleavage. Furin-like convertases remove the signal peptide and propiece in granular glands, releasing the active 22-residue peptide (Net charge: +3; Molecular weight: ~2.5 kDa) [4] [10]. The propiece’s anionic residues (e.g., Glu, Asp) neutralize the mature peptide’s cationicity during storage, preventing autotoxicity [7]. Genomic analyses of Odorrana grahami reveal extreme AMP multiplicity—372 cDNA sequences encode 107 novel AMPs, including Odorranain variants. This diversity arises from point mutations, oligonucleotide shuffling, and exon recombination [1] [7].
Table 2: Odorranain-P1b Genetic and Structural Features
Feature | Detail | Functional Implication |
---|---|---|
Precursor Gene | 3 exons; UniProt E1B259 | Modular biosynthesis |
Mature Sequence | PFVASVAAEMMQHVYCAASKKC | C-terminal disulfide motif (Cys18-Cys22) |
Propiece Net Charge | -4 | Prevents premature membrane interaction |
Genomic Cluster | Co-localized with brevinin genes | Facilitates gene duplication |
Odorranain-P1b was first identified in 2008 during a screen of Odorrana margaretae skin secretions. Initial purification used reversed-phase HPLC combined with Edman degradation sequencing, revealing its 22-amino-acid sequence [4]. Parallel cDNA library screening isolated its precursor transcript, confirming its classification within the brevinin/esculentin family (Pfam ID: PF03032) [4] [6]. Early functional studies demonstrated broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus; MIC: 8 μM) and fungi (Candida albicans; MIC: 16 μM). Its mechanism involves membrane disruption via pore formation, evidenced by electron microscopy showing peeled cell walls and condensed DNA in treated microbes [1] [2]. Unlike some amphibian AMPs (e.g., magainin), Odorranain-P1b’s intramolecular disulfide bridge (Cys¹⁸–Cys²²) stabilizes its β-hairpin structure, enhancing proteolytic resistance in saline environments [4] [10]. Subsequent research revealed orthologs in related Odorrana species (O. grahami, O. schmackeri), though with sequence variations impacting antimicrobial potency [9].
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